molecular formula C10H12ClNO3 B14167616 2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide CAS No. 7462-17-1

2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide

Cat. No.: B14167616
CAS No.: 7462-17-1
M. Wt: 229.66 g/mol
InChI Key: WQHXYYLWBZWUEI-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide is an organic compound that features a chloro-substituted phenoxy group and a hydroxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acid or base catalysts to facilitate the reactions

    Solvents: Common organic solvents like dichloromethane or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a phenyl group.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: 2-(4-Chloro-phenoxy)-N-(2-carboxy-ethyl)-acetamide

    Reduction: 2-(Phenoxy)-N-(2-hydroxy-ethyl)-acetamide

    Substitution: 2-(4-Amino-phenoxy)-N-(2-hydroxy-ethyl)-acetamide

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Explored for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenoxy)-N-(2-hydroxy-ethyl)-acetamide
  • 2-(4-Methyl-phenoxy)-N-(2-hydroxy-ethyl)-acetamide
  • 2-(4-Nitro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide

Uniqueness

2-(4-Chloro-phenoxy)-N-(2-hydroxy-ethyl)-acetamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

7462-17-1

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H12ClNO3/c11-8-1-3-9(4-2-8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)

InChI Key

WQHXYYLWBZWUEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCO)Cl

Origin of Product

United States

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